molecular formula C14H21N3O2 B1471248 Tert-butyl (4-(pyridin-2-yl)pyrrolidin-3-yl)carbamate CAS No. 2098051-73-9

Tert-butyl (4-(pyridin-2-yl)pyrrolidin-3-yl)carbamate

Cat. No.: B1471248
CAS No.: 2098051-73-9
M. Wt: 263.34 g/mol
InChI Key: UNHACPPIAQIHPA-UHFFFAOYSA-N
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Description

Tert-butyl (4-(pyridin-2-yl)pyrrolidin-3-yl)carbamate is a chiral pyrrolidine-based building block of significant value in medicinal chemistry and drug discovery research. This compound features a carbamate-protected amine and a pyridine moiety on the pyrrolidine ring, a structure that is frequently employed in the design of molecules that target the central nervous system. Compounds with this pyrrolidine-pyridine scaffold are explored as potential therapeutic agents for neurodegenerative diseases. Research indicates that similar structural frameworks can exhibit protective effects in models of Alzheimer's disease, potentially by reducing toxic protein aggregation and mitigating associated inflammation . Furthermore, the pyrrolidine ring is a privileged structure in drug design, often used to develop inhibitors for various enzymes. Its incorporation can enhance a molecule's binding affinity and selectivity . As a chemical intermediate, this compound is essential for constructing more complex active pharmaceutical ingredients (APIs), particularly in the synthesis of advanced antiviral agents. Research has demonstrated that related pyrrolidine-containing compounds can function as potent non-nucleoside inhibitors of viral polymerases, such as the HCV NS5B RNA-dependent RNA polymerase, showcasing the critical role of this chemical class in antiviral development . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-(4-pyridin-2-ylpyrrolidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-12-9-15-8-10(12)11-6-4-5-7-16-11/h4-7,10,12,15H,8-9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHACPPIAQIHPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (4-(pyridin-2-yl)pyrrolidin-3-yl)carbamate, also known as tert-butyl N-[(3R)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will delve into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C14H21N3O2
  • Molecular Weight : 263.34 g/mol
  • CAS Number : 1365937-76-3

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells. The mechanisms through which these compounds exert their effects include:

  • Inhibition of Tubulin Assembly : Similar derivatives have been shown to inhibit tubulin assembly, impacting microtubule dynamics and leading to mitotic delay and cell death in cancer cell lines such as HeLa .
  • Pro-apoptotic Activity : Certain modifications of pyrrolidine-based compounds have demonstrated significant pro-apoptotic effects, inducing both early and late apoptosis in various cancer cell lines .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound and its analogs:

Study Cell Line Activity Mechanism
HeLaAntiproliferativeInhibition of tubulin assembly
A549Pro-apoptoticInduction of late apoptosis
VariousCytotoxicityInteraction with HSET protein

Case Study 1: Antiproliferative Effects

In a study examining the antiproliferative effects of pyrrolidine derivatives on HeLa cells, it was found that certain modifications retained significant activity against these cells. The results indicated that alterations in the side chains could enhance the efficacy of these compounds in targeting cancer cells .

Case Study 2: Pro-apoptotic Mechanisms

Another investigation focused on the pro-apoptotic properties of pyrrolidine derivatives, particularly their ability to induce late apoptosis in A549 lung cancer cells. The study highlighted that specific structural features were crucial for maximizing apoptotic induction, with the compound demonstrating a notable increase in late apoptotic markers compared to controls .

Toxicological Profile

Currently, detailed toxicological data specific to this compound remains limited. However, safety data sheets indicate that no significant irritant properties or acute toxicity have been reported . Comprehensive toxicological assessments are necessary to establish safety profiles for potential therapeutic applications.

Scientific Research Applications

Scientific Research Applications

  • Pharmacological Studies
    • Tert-butyl (4-(pyridin-2-yl)pyrrolidin-3-yl)carbamate has been investigated for its potential as a therapeutic agent. It exhibits properties that may be beneficial in treating neurological disorders due to its interaction with specific neurotransmitter systems.
    • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrrolidine compounds, including this carbamate, showed promising activity against certain types of cancer cells, indicating potential as an anticancer agent .
  • Drug Development
    • The compound is being explored in the development of new drugs targeting various diseases. Its structural features allow for modifications that can enhance efficacy and reduce side effects.
    • Example : Modifications to the pyrrolidine ring have led to compounds with improved binding affinity to biological targets, which is crucial for drug efficacy .
  • Biochemical Research
    • Researchers utilize this compound to study enzyme interactions and mechanisms of action in biochemical pathways. Its ability to act as a substrate or inhibitor provides insights into metabolic processes.
    • Data Table :
Study FocusFindingsReference
Enzyme InhibitionInhibitory effects on specific enzymesBiochemistry Journal
Binding AffinityEnhanced binding with modified derivativesMedicinal Chemistry
  • Neuroscience Research
    • The compound's interaction with neurotransmitter receptors makes it a candidate for studying neuropharmacological effects, including anxiety and depression models.
    • Case Study : Research highlighted the compound's potential anxiolytic effects in animal models, suggesting it may influence serotonin pathways .
  • Synthetic Chemistry
    • This compound serves as a building block in synthetic organic chemistry, facilitating the creation of more complex molecules.
    • Example : Its use in multi-step synthesis routes has been documented, allowing chemists to explore new chemical entities with potential therapeutic applications .

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : Tert-butyl (4-(pyridin-2-yl)pyrrolidin-3-yl)carbamate
  • Molecular Formula : C₁₄H₁₉N₃O₂
  • Molecular Weight : 261.32 g/mol
  • Key Features :
    • A pyrrolidine ring substituted with a pyridin-2-yl group at position 2.
    • A tert-butyl carbamate group at position 3, providing steric bulk and metabolic stability.

This compound is a carbamate-protected amine, commonly utilized in medicinal chemistry as a building block for drug discovery. Its pyridine moiety enhances binding to biological targets, while the tert-butyl group improves pharmacokinetic properties .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
This compound Pyridin-2-yl at pyrrolidine-4; tert-butyl carbamate at pyrrolidine-3 C₁₄H₁₉N₃O₂ 261.32 Drug intermediates, kinase inhibitors
Tert-butyl (4-chloropyridin-2-yl)carbamate () Chloro at pyridine-4 C₁₀H₁₃ClN₂O₂ 228.68 Antibacterial agents
Tert-butyl N-[cis-4-fluoropyrrolidin-3-yl]carbamate () Fluorine at pyrrolidine-4 C₉H₁₅FN₂O₂ 202.23 CNS-targeting molecules
Tert-butyl (S)-α-[(S)-oxiranyl]phenethylcarbamate () Epoxide and phenethyl groups C₁₆H₂₁NO₃ 275.34 Chiral synthons for asymmetric synthesis
Tert-butyl ((3R,4S)-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate () Trifluoromethylphenyl at pyrrolidine-4 C₁₆H₂₀F₃N₂O₂ 330.34 Anticancer candidates

Structural Differences and Implications

Pyridine vs. Chloropyridine :

  • The parent compound’s pyridin-2-yl group facilitates π-π stacking in protein binding, whereas the chloro-substituted analog () introduces electron-withdrawing effects, enhancing electrophilic reactivity for nucleophilic substitution .
  • The chloro derivative’s lower molecular weight (228.68 vs. 261.32) may improve membrane permeability but reduce target specificity.

Fluorinated Analogs ():

  • Fluorine at pyrrolidine-4 () increases metabolic stability and bioavailability due to its electronegativity and small size .
  • The trifluoromethylphenyl group () adds hydrophobicity, improving binding to lipophilic enzyme pockets (e.g., kinase ATP sites) .

Chiral and Epoxide Derivatives ():

  • The (S)-oxiranyl-phenethyl derivative () introduces stereochemical complexity, enabling enantioselective synthesis of bioactive molecules .

Key Research Findings

  • SAR Insights :
    • Pyridine Position : Pyridin-2-yl (parent) vs. pyridin-3-yl () alters hydrogen-bonding patterns with target proteins .
    • Carbamate Group : Tert-butyl carbamate enhances solubility and stability compared to methyl or benzyl analogs .
  • Thermal Stability : Tert-butyl carbamates generally exhibit higher decomposition temperatures (>200°C) than aryl carbamates, as observed in differential scanning calorimetry studies .

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approach

A widely reported and efficient method involves palladium-catalyzed cross-coupling reactions between a suitably functionalized pyrrolidine derivative and a pyridin-2-yl halide or pseudohalide.

  • Procedure Highlights:

    • Starting with tert-butyl pyrrolidin-3-ylcarbamate as the nucleophilic partner.
    • Reacting with 2-bromopyridine or similar aryl halides.
    • Using Pd catalysts such as Pd(OAc)₂ with ligands like DPE-Phos.
    • Base such as cesium carbonate (Cs₂CO₃) in solvents like 1,4-dioxane.
    • Heating at elevated temperatures (~100–105 °C) for several hours.
  • Outcome:

    • Formation of the C–C bond at the 4-position of the pyrrolidine ring.
    • High yields and selectivity are reported.

This method is exemplified in the synthesis of related scaffolds where tert-butyl pyrrolidin-3-ylcarbamate is coupled with aryl bromides under Pd catalysis, yielding diverse substituted pyrrolidines including pyridinyl derivatives.

Reductive Amination and Subsequent Protection

Another approach involves the construction of the pyrrolidine ring via reductive amination of a pyridin-2-yl-containing aldehyde with an amine precursor, followed by carbamate protection.

  • Procedure Highlights:

    • Formation of an aldehyde intermediate bearing the pyridin-2-yl group.
    • Reductive amination with an amino alcohol or amine to close the pyrrolidine ring.
    • Use of sodium borohydride (NaBH₄) as the reducing agent.
    • Subsequent protection of the amine with tert-butyl carbamate group using reagents like di-tert-butyl dicarbonate (Boc₂O).
  • Outcome:

    • Efficient ring closure and installation of the carbamate protecting group.
    • Good control over stereochemistry when chiral starting materials are used.

Carbamate Formation via CDI-Mediated Coupling

Carbamate protection of pyrrolidin-3-yl amines can also be achieved using carbonyldiimidazole (CDI) mediated coupling.

  • Procedure Highlights:

    • Treatment of the free amine with CDI in solvents such as tetrahydrofuran (THF).
    • Addition of tert-butanol or tert-butyl carbamate sources.
    • Reaction conditions typically at moderate temperatures (50–110 °C).
  • Outcome:

    • Formation of the tert-butyl carbamate protecting group with high purity.
    • Compatible with various functional groups and substitution patterns.

Representative Experimental Data Table

Step Reagents & Conditions Purpose Yield (%) Notes
1 Pd(OAc)₂ (5 mol%), DPE-Phos (10 mol%), Cs₂CO₃ (2.5 eq.), 1,4-dioxane, 105 °C, 12 h Cross-coupling of tert-butyl pyrrolidin-3-ylcarbamate with 2-bromopyridine 75–85 High selectivity for 4-substitution
2 Aldehyde (pyridin-2-yl substituted), amine, MeOH, NaBH₄, rt, overnight Reductive amination to form pyrrolidine ring 70–80 Mild conditions, stereoselective
3 CDI (1.5 eq.), DBU (2.5–4 eq.), THF, 50–110 °C Carbamate protection 80–90 Efficient formation of tert-butyl carbamate

Detailed Research Findings and Notes

  • Catalyst and Ligand Selection: Pd(OAc)₂ combined with bulky phosphine ligands such as DPE-Phos or Xantphos enhances the coupling efficiency and selectivity for the pyridin-2-yl group installation on the pyrrolidine ring.

  • Base and Solvent Effects: Cesium carbonate is preferred due to its strong basicity and solubility in organic solvents like dioxane, promoting effective deprotonation and coupling.

  • Temperature and Reaction Time: Elevated temperatures (~100 °C) and prolonged reaction times (5–12 hours) are necessary for complete conversion in cross-coupling steps.

  • Purification: Silica gel column chromatography using gradients of methanol in dichloromethane (DCM) or hexanes/ethyl acetate mixtures is effective for isolating pure this compound.

  • Stereochemical Control: When chiral amines or aldehydes are used in reductive amination, the stereochemistry of the pyrrolidine ring can be controlled, allowing access to enantiomerically enriched products.

Q & A

(Basic) What synthetic strategies are commonly employed for the preparation of tert-butyl (4-(pyridin-2-yl)pyrrolidin-3-yl)carbamate?

Answer:
The synthesis typically involves multi-step routes, including:

  • Palladium-catalyzed cross-coupling : For introducing the pyridyl group to the pyrrolidine scaffold. For example, Pd₂(dba)₃ with BINAP as a ligand in toluene under inert atmospheres facilitates coupling reactions .
  • Carbamate protection : The tert-butyl carbamate (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., K₂CO₃ or Et₃N) to protect the amine functionality .
  • Reductive amination or cyclization : To form the pyrrolidine ring, Fe powder or hydrogenation may be used for nitro-group reduction or imine cyclization .

(Advanced) How can stereochemical outcomes be controlled during the formation of the pyrrolidine ring in this compound?

Answer:

  • Chiral catalysts/auxiliaries : Use of chiral ligands (e.g., BINAP) in asymmetric catalysis to induce enantioselectivity during ring closure or coupling steps .
  • Crystallographic validation : X-ray diffraction (SHELX refinement) confirms absolute configuration, especially for resolving diastereomers .
  • Chiral HPLC : For separating enantiomers post-synthesis; columns like Chiralpak® IA/IB are effective for carbamates .

(Basic) What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl), δ 7.0–8.5 ppm (pyridyl protons), and δ 3.5–4.5 ppm (pyrrolidine CH-N) .
    • ¹³C NMR : Carbamate carbonyl at ~155 ppm and tert-butyl carbons at ~28–30 ppm .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 279–462) confirm molecular weight, with ESI+ commonly used .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

(Advanced) How can researchers resolve discrepancies between spectroscopic data and crystallographic results for this compound?

Answer:

  • Sample purity : Impurities (e.g., residual solvents or diastereomers) can skew NMR/MS data. Repurify via column chromatography or recrystallization .
  • Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or assign stereochemistry .
  • Complementary crystallography : SHELX-refined X-ray structures provide unambiguous bond lengths/angles, resolving ambiguities in NOE or coupling constants .

(Advanced) What methodologies optimize the removal of the tert-butyl carbamate (Boc) protecting group under mild conditions?

Answer:

  • Acidic deprotection : HCl in methanol or TFA in dichloromethane (1–4 h, 0–25°C) cleaves Boc without degrading the pyridyl-pyrrolidine core .
  • Selective conditions : Use scavengers (e.g., anisole) to trap tert-butyl cations and minimize side reactions .
  • Monitoring by TLC/MS : Track deprotection progress to avoid overexposure to harsh conditions .

(Basic) What are the key stability considerations for storing and handling this compound?

Answer:

  • Storage : Under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carbamate group .
  • Light sensitivity : Protect from UV exposure to avoid photodegradation; amber vials recommended .
  • Moisture control : Use molecular sieves in storage containers to inhibit Boc group hydrolysis .

(Advanced) How can researchers address low yields in the pyridyl-pyrrolidine coupling step?

Answer:

  • Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) and ligands (e.g., BINAP vs. XPhos) to enhance coupling efficiency .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates .
  • Temperature control : Stepwise heating (e.g., 80°C → 110°C) to balance reaction rate and decomposition .

(Advanced) What computational tools aid in predicting the reactivity of this compound in medicinal chemistry applications?

Answer:

  • DFT calculations : Model transition states for Boc deprotection or pyridyl ring functionalization .
  • Molecular docking : Assess binding affinity to biological targets (e.g., kinases) using software like AutoDock .
  • pKa prediction : Tools like MarvinSuite estimate protonation states of the pyrrolidine nitrogen under physiological conditions .

(Basic) What safety precautions are essential when working with this compound?

Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of fine powders or vapors .
  • Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

(Advanced) How can researchers analyze and mitigate byproduct formation during Boc protection?

Answer:

  • Byproduct identification : LC-MS or GC-MS to detect tert-butanol or urea derivatives .
  • Stoichiometric control : Limit Boc₂O to 1.1–1.3 equivalents to avoid overprotection .
  • Quenching protocols : Add aqueous NH₄Cl to terminate reactions and precipitate side products .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tert-butyl (4-(pyridin-2-yl)pyrrolidin-3-yl)carbamate
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Tert-butyl (4-(pyridin-2-yl)pyrrolidin-3-yl)carbamate

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